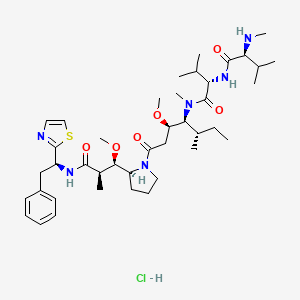

MMAD (hydrochloride)

Description

Properties

IUPAC Name |

(2S)-N-[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]-3-methyl-2-(methylamino)butanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H66N6O6S.ClH/c1-12-27(6)36(46(9)41(51)35(26(4)5)45-39(50)34(42-8)25(2)3)32(52-10)24-33(48)47-21-16-19-31(47)37(53-11)28(7)38(49)44-30(40-43-20-22-54-40)23-29-17-14-13-15-18-29;/h13-15,17-18,20,22,25-28,30-32,34-37,42H,12,16,19,21,23-24H2,1-11H3,(H,44,49)(H,45,50);1H/t27-,28+,30-,31-,32+,34-,35-,36-,37+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGRTVTGXHFCGLI-VHQHMVQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H67ClN6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

807.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Context and Conceptual Evolution of Monomethylauristatin D in Preclinical Research

Genesis of Auristatins: From Natural Products to Synthetic Analogues

The journey began with the discovery of dolastatins, a series of potent antineoplastic peptides isolated from the sea hare Dolabella auricularia. In 1987, Pettit and his team reported the isolation of dolastatin 10, a pentapeptide that demonstrated remarkable cytotoxic activity against a variety of cancer cell lines, often at sub-nanomolar concentrations. nih.govnih.govcreative-biolabs.com Its mechanism of action was identified as the inhibition of tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis. nih.govcreative-biolabs.com Dolastatin 10 was found to be significantly more potent than existing anticancer drugs like vincristine (B1662923) and doxorubicin. rsc.org

Despite its exceptional potency, the clinical development of dolastatin 10 was hampered by a narrow therapeutic window and an extremely limited supply from its natural source. creative-biolabs.comnih.gov This challenge spurred a wave of research into creating synthetic analogues, collectively termed "auristatins," to replicate and improve upon the properties of the natural product. nih.gov Early synthetic efforts focused on modifying the structure of dolastatin 10 to enhance its pharmacological profile. rsc.org A key breakthrough was the discovery that the C-terminal dolaphenine (Doe) unit could be replaced with other amino acids without a significant loss of activity, leading to the creation of compounds like auristatin E (with a norephedrine (B3415761) unit) and auristatin F (with a phenylalanine unit). rsc.org

Another pivotal discovery was the modification of the N-terminus. Researchers found that removing one of the two methyl groups from the N-terminal dolavaline (Dov) residue resulted in monomethylated analogues. creative-biolabs.com This seemingly minor change had a profound impact: it created a secondary amine at the N-terminus, which could serve as a crucial attachment point for linkers, enabling conjugation to monoclonal antibodies, while only slightly decreasing the compound's inherent cytotoxicity. creative-biolabs.com This innovation gave rise to the most well-known auristatins in modern cancer research, including Monomethylauristatin E (MMAE) and Monomethylauristatin F (MMAF). rsc.orgwikipedia.orghelsinki.fi

| Compound Name | Origin/Type | Key Structural Feature/Modification |

| Dolastatin 10 | Natural Product | Pentapeptide isolated from Dolabella auricularia. nih.gov |

| Auristatin E (AE) | Synthetic Analogue | C-terminal dolaphenine replaced with norephedrine. rsc.org |

| Auristatin F (AF) | Synthetic Analogue | C-terminal dolaphenine replaced with phenylalanine. rsc.org |

| Monomethylauristatin E (MMAE) | Synthetic Analogue | N-monomethylated version of Auristatin E. rsc.orgwikipedia.org |

| Monomethylauristatin F (MMAF) | Synthetic Analogue | N-monomethylated version of Auristatin F. rsc.orgwikipedia.org |

| Monomethylauristatin D (MMAD) | Synthetic Analogue | N-monomethylated version of Dolastatin 10. nih.gov |

Emergence of Monomethylauristatin D as a Preclinical Cytotoxic Agent

Monomethylauristatin D (MMAD), also known as demethyldolastatin 10, is the N-monomethylated analogue of the original dolastatin 10. medchemexpress.comcfmot.de Its identification was a significant step, as it was found to be a potent tubulin inhibitor with activity comparable to the parent natural product, dolastatin 10. nih.gov Like its relatives, MMAD exerts its cytotoxic effect by binding to tubulin and disrupting microtubule dynamics, which causes cells to accumulate in the metaphase of mitosis and ultimately triggers apoptosis. creative-biolabs.commedchemexpress.comcreativebiolabs.net

The true value of MMAD in a preclinical setting emerged from the strategic advantage offered by its structure. The presence of the secondary amine at the N-terminus provided a reactive handle for chemical conjugation. nih.govcreative-biolabs.com This feature made MMAD an ideal candidate for use as a cytotoxic "payload" in antibody-drug conjugates (ADCs). medchemexpress.com ADCs are a class of targeted therapies designed to deliver highly potent drugs directly to cancer cells. The antibody component of an ADC seeks out a specific antigen on the surface of tumor cells, ensuring that the toxic payload is released preferentially at the site of the tumor, thereby sparing healthy tissues.

Preclinical studies began to explore the potential of MMAD within this ADC framework. Researchers demonstrated that MMAD could be successfully attached to antibodies using various linker technologies. acs.org For instance, it has been coupled through stable oxime ligation to generate near-homogenous ADCs with a specific drug-to-antibody ratio. medchemexpress.comacs.org These early-stage investigations confirmed the potent in vitro cytotoxic activity of MMAD-based ADCs against cancer cells expressing the target antigen. medchemexpress.com

| Property | Description |

| Synonyms | Demethyldolastatin 10, Monomethyl Dolastatin 10. medchemexpress.comcfmot.de |

| Molecular Formula | C41H67ClN6O6S (for Hydrochloride salt). cfmot.de |

| Mechanism of Action | Potent tubulin inhibitor; disrupts microtubule polymerization leading to metaphase arrest. medchemexpress.comcreativebiolabs.net |

| Key Structural Feature | Contains a secondary amine at the N-terminus, enabling conjugation to linkers for ADC development. nih.govcreative-biolabs.com |

| Preclinical Application | Used as a cytotoxic payload in the development of investigational antibody-drug conjugates. medchemexpress.com |

Paradigmatic Shifts in Preclinical Oncology Research Utilizing Monomethylauristatin D

The development of MMAD and other auristatins coincided with and contributed to a major paradigm shift in oncology research: the move from broadly cytotoxic chemotherapy to targeted therapy. nih.gov Standalone auristatins, despite their potency, had proven too toxic for systemic use in clinical trials, exhibiting a narrow therapeutic index. creative-biolabs.comnih.gov The ADC concept provided a solution to this critical problem. By conjugating MMAD to a tumor-targeting monoclonal antibody, its powerful cell-killing ability could be harnessed with far greater precision. rsc.orghelsinki.fi

This shift transformed preclinical research. The focus was no longer just on the raw potency of a cytotoxic agent, but on the integrated design of the entire ADC, including the antibody, the linker, and the payload. Preclinical evaluation of MMAD-based ADCs involved a multi-faceted approach:

Antigen-Specific Cytotoxicity: Studies demonstrated that MMAD-based ADCs were highly potent against cancer cell lines expressing the target antigen, while being significantly less toxic to antigen-negative cells. ashpublications.orgtandfonline.com

Linker Stability and Cleavage: Research focused on optimizing the linker connecting MMAD to the antibody. Cleavable linkers, such as those containing a valine-citrulline (vc) peptide sequence, were designed to be stable in the bloodstream but readily cleaved by enzymes like cathepsin B, which are often overexpressed inside tumor cells, ensuring the release of active MMAD at the target site. ashpublications.orgacs.org

Bystander Killing Effect: Some preclinical models showed that once released inside a target cell, a membrane-permeable payload could diffuse out and kill neighboring antigen-negative tumor cells, a phenomenon known as the bystander effect, which can be advantageous when targeting heterogeneous tumors. acs.orgnih.gov

In Vivo Efficacy: In animal models of human cancer (xenografts), MMAD-based ADCs demonstrated significant antitumor activity, including complete tumor regression in some rodent models. medchemexpress.comnih.gov For example, preclinical studies have shown the efficacy of auristatin-based ADCs in models of breast, lung, and gastric cancers. creativebiolabs.nettandfonline.com

The evolution of auristatins, culminating in versatile payloads like MMAD, has been instrumental in the success of the ADC field. Preclinical research continues to refine the use of MMAD, exploring novel linker technologies and site-specific conjugation methods to create even more effective and homogeneous ADCs with improved therapeutic potential. acs.orgnih.gov

| Preclinical Study Focus | Finding/Observation | Reference(s) |

| Targeted Cytotoxicity | An anti-HER2-MMAE conjugate showed significantly enhanced cytotoxicity on HER2-positive gastric cancer cells compared to the antibody alone. | tandfonline.com |

| Homogeneous ADC Construction | Site-specific conjugation of MMAD via an oxime linkage resulted in ADCs with a uniform drug-to-antibody ratio and potent in vitro activity. | medchemexpress.comacs.org |

| In Vivo Antitumor Activity | A Nectin-4-targeting ADC with an MMAE payload demonstrated superior antitumor activity compared to the approved ADC enfortumab vedotin in preclinical xenograft models. | nih.govresearchgate.net |

| Pharmacokinetics | Preclinical studies in mice showed that the concentration of unconjugated MMAE released from an ADC was significantly higher in blood than in plasma, a species-specific effect. | tandfonline.com |

Synthetic Methodologies and Advanced Derivatization of Monomethylauristatin D Hydrochloride

Chemo-Enzymatic and Total Synthesis Pathways for Monomethylauristatin D

The structure of MMAD is comprised of several unique amino acid residues, including N-methyl-L-valine, L-valine, (3R,4S,5S)-3-methoxy-5-methyl-4-(N-methylamino)heptanoic acid (dolaisoleucine, Dil), and (2S)-2-((1R,2R)-1-methoxy-2-methyl-3-oxo-3-(((S)-2-phenyl-1-(thiazol-2-yl)ethyl)amino)propyl)pyrrolidine (dolaproine, Dap). nih.govmedkoo.com The synthesis of these precursors, particularly the unusual amino acids Dil and Dap, is a key challenge and requires meticulous stereochemical control.

The synthesis of dolastatin 10 and its analogues often begins with the preparation of these non-standard amino acid building blocks. nih.gov For example, the synthesis of N-Boc-dolaisoleucine has been achieved using crotylation of N-Boc-L-isoleucinal. nih.gov Stereocontrolled synthesis is paramount, as the biological activity of auristatins is highly dependent on the stereochemistry of each chiral center. mdpi.comucla.edu Strategies to achieve this include the use of chiral auxiliaries, asymmetric catalysis, and substrate-controlled reactions. For instance, hydrogen bond-mediated aglycone delivery has been used as an α-directing stereocontrol approach in glycosylation reactions, a concept that can be adapted for controlling stereocenters in peptide synthesis. mdpi.com The control of up to three contiguous stereogenic centers has been demonstrated in the synthesis of cyclobutanone (B123998) derivatives, highlighting the advanced stereochemical strategies available. mdpi.com

A convergent synthesis strategy is commonly employed, where peptide fragments are built and then coupled. researchgate.netacs.org For example, a trimer consisting of the first three amino acid residues (P1-P2-P3) can be coupled with a dipeptide of the remaining two (P4-P5). researchgate.net This approach allows for the careful construction and purification of smaller fragments, ensuring the stereochemical integrity of each component before the final assembly.

Table 1: Key Precursors for Monomethylauristatin D (MMAD) Synthesis

| Precursor Name | Chemical Structure | Key Synthetic Challenge |

| N-methyl-L-valine | C₆H₁₃NO₂ | N-methylation |

| L-valine | C₅H₁₁NO₂ | Commercially available |

| Dolaisoleucine (Dil) | C₁₀H₂₁NO₃ | Multiple chiral centers |

| Dolaproine (Dap) | C₁₉H₂₆N₂O₂S | Multiple chiral centers, heterocyclic moiety |

Optimizing reaction conditions is crucial for maximizing the yield and purity of MMAD, thereby reducing production costs. deskera.com Key parameters that are often optimized include temperature, pressure, catalyst selection and loading, solvent, and reaction time. deskera.combeilstein-journals.org

Response Surface Methodology (RSM) is a statistical approach that can be employed to optimize reaction parameters efficiently, saving time and resources. mdpi.comresearchgate.net For complex multi-step syntheses like that of MMAD, a one-factor-at-a-time (OFAT) approach may also be used, where one parameter is varied while others are kept constant to find the local optimum for each step.

Yield enhancement can also be achieved through improved purification methods, such as flash chromatography and preparative high-performance liquid chromatography (HPLC), at various stages of the synthesis. acs.org In chemo-enzymatic processes, the addition of a secondary enzyme to remove an inhibitory byproduct can significantly improve yield. For example, in the enzymatic synthesis of radiolabeled NAD+, the addition of pyrophosphatase to break down pyrophosphate improved the yield from 54% to 98%. acs.org Such principles can be applied to enzymatic steps within a broader MMAD synthesis.

Table 2: General Strategies for Reaction Optimization and Yield Enhancement

| Strategy | Description | Example Application |

| Parameter Optimization | Systematically varying conditions like temperature, solvent, and catalyst to find the optimal reaction environment. beilstein-journals.org | Using Design of Experiments (DoE) to identify the ideal temperature and catalyst loading for a key coupling step. mdpi.com |

| Catalyst Selection | Choosing a catalyst that maximizes reaction rate and selectivity towards the desired product. deskera.com | Screening a panel of palladium catalysts for a cross-coupling reaction to form a C-C bond in a precursor. |

| Purification Techniques | Implementing efficient purification methods at intermediate and final stages to remove impurities and byproducts. deskera.com | Employing multi-column chromatographic purification to isolate a key dipeptide intermediate with high purity. |

| Convergent Synthesis | Synthesizing complex molecules in smaller, manageable fragments that are later combined. researchgate.net | Preparing the N-terminal tripeptide and C-terminal dipeptide of MMAD separately before the final coupling reaction. |

| Chemo-enzymatic Strategies | Utilizing enzymes for specific, highly selective transformations, such as resolving chiral centers or removing byproducts. nih.govacs.org | Using a lipase (B570770) for the kinetic resolution of a racemic alcohol precursor to obtain a single enantiomer. nih.gov |

Targeted Chemical Modifications for Enhanced Preclinical Application

For MMAD to be effective as a payload in an ADC, it must be chemically linked to a monoclonal antibody. This is achieved through specialized linker chemistries that target specific amino acid residues on the antibody surface. The design of these linkers is critical as it influences the stability, pharmacokinetics, and efficacy of the resulting ADC.

The conjugation of MMAD to an antibody typically involves a bifunctional linker that first attaches to the MMAD molecule and then reacts with a specific site on the antibody. The most common targets for conjugation on antibodies are the thiol groups of cysteine residues and the amine groups of lysine (B10760008) residues. acs.orgnjbio.com

Cysteine conjugation is a widely used strategy for creating ADCs. njbio.com It often involves the partial or complete reduction of the interchain disulfide bonds in the antibody's hinge region to generate free thiol groups. These nucleophilic thiols can then react with an electrophilic group on the linker, most commonly a maleimide (B117702). njbio.comresearchgate.net

A prominent example is the maleimidocaproyl (mc) linker. nih.gov This linker is often used in conjunction with a protease-cleavable dipeptide, such as valine-citrulline (vc), and a self-immolative spacer like p-aminobenzylcarbamate (PABC). nih.govmdpi.com The resulting linker-drug, for example, mc-vc-PABC-MMAE, can be conjugated to the reduced cysteines of an antibody. researchgate.net The maleimide group reacts specifically with the thiol to form a stable thioether bond. However, the resulting thiosuccinimide ring can be unstable in plasma and undergo a retro-Michael reaction, leading to premature drug release. nih.govnih.gov Strategies to improve the stability of this linkage include the development of self-hydrolyzing maleimides or alternative thiol-reactive chemistries. nih.gov

Table 3: Example of a Cysteine-Reactive Linker for Auristatins

| Component | Function |

| Maleimidocaproyl (mc) | Reacts with cysteine residues on the antibody. nih.gov |

| Valine-Citrulline (vc) | Dipeptide sequence cleaved by lysosomal proteases (e.g., Cathepsin B) inside the target cell. mdpi.comiris-biotech.de |

| p-Aminobenzylcarbamate (PABC) | Self-immolative spacer that releases the unmodified drug upon cleavage of the dipeptide. mdpi.com |

| MMAD | The cytotoxic payload. medkoo.com |

Lysine residues, with their solvent-exposed primary amine side chains, are another common target for ADC conjugation. rsc.org N-hydroxysuccinimide (NHS) esters are frequently used reagents that react with lysine's ε-amino group to form a stable amide bond. rsc.org

However, a typical antibody has many surface-exposed lysines, and conjugation with NHS esters can lead to a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs) and conjugation sites. nih.gov This heterogeneity can complicate characterization and may negatively impact the therapeutic index. To achieve more site-specific lysine conjugation, strategies involving the introduction of reactive tags or the use of enzymes like transglutaminase are being explored. rsc.orgacs.org For instance, transglutaminase can create an isopeptide bond between a specific glutamine residue on the antibody and a primary amine on the linker-drug, yielding a homogeneous ADC with a defined DAR. acs.org Payloads like Ac-Lys-vc-MMAD have been conjugated using this method. rsc.org

Linker Conjugation Chemistry for Antibody-Drug Conjugate Integration

Site-Specific Conjugation Strategies

One prominent site-specific strategy involves the use of engineered cysteine residues. nih.gov By introducing cysteine mutations at specific sites on the antibody, reactive thiol groups become available for conjugation with maleimide-functionalized MMAD-linker constructs. glpbio.com This "THIOMAB" technology allows for the creation of ADCs with a precise DAR, typically 2, leading to improved pharmacokinetics and a wider therapeutic window compared to heterogeneously conjugated ADCs. nih.gov

Another innovative approach utilizes unnatural amino acids. By incorporating an amino acid with an orthogonal reactive group, such as an azido (B1232118) or alkynyl moiety, into the antibody sequence, bio-orthogonal "click chemistry" can be employed for conjugation. medchemexpress.com This method provides exceptional control over the conjugation site and stoichiometry. For instance, an oxime ligation process has been used to couple MMAD to antibodies, resulting in near-homogenous ADCs with a DAR of approximately 2.0. medchemexpress.com These site-specifically conjugated ADCs have demonstrated enhanced in vitro cytotoxicity against cancer cells compared to those prepared by conventional cysteine alkylation. medchemexpress.com

Enzymatic site-specific conjugation represents a further refinement. Enzymes like sortase A and transglutaminase can recognize specific amino acid tags engineered into the antibody and catalyze the ligation of the drug-linker complex. nih.gov Sortase A, for example, mediates a transpeptidation reaction between an LPXTG tag on the antibody and an oligoglycine-modified payload, ensuring a highly specific and controlled conjugation. nih.gov

A novel methodology for rapidly screening optimal conjugation sites involves a multivalent peptidic linker. This strategy allows for the loading of multiple MMAD molecules onto a single site on the antibody. plos.orgresearchgate.net For example, a double-MMAD loaded azido-peptide was conjugated to a trastuzumab mutant, resulting in a four-loaded site-specific ADC that showed potent and selective cytotoxicity. plos.org The site of conjugation has been shown to be a critical determinant of both in vitro and in vivo potency of the resulting ADC. plos.orgresearchgate.net

| Conjugation Strategy | Key Features | Resulting DAR | Reference(s) |

| Engineered Cysteines (THIOMAB) | Introduction of cysteine mutations at specific antibody sites for reaction with maleimide-linkers. | Typically 2 | nih.gov |

| Unnatural Amino Acids | Incorporation of amino acids with bio-orthogonal reactive groups for "click chemistry" or oxime ligation. | ~2.0 | medchemexpress.com |

| Enzymatic Ligation | Use of enzymes like sortase A to recognize specific tags and catalyze conjugation. | Precise and controlled | nih.gov |

| Multivalent Peptidic Linkers | Loading of multiple payloads onto a single engineered site for rapid screening of optimal sites. | Variable (e.g., 4) | plos.orgresearchgate.net |

Structural Modifications for Preclinical Efficacy Modulation

Modifications to the core structure of auristatins, including MMAD, are actively explored to enhance their therapeutic properties. jst.go.jp These modifications often target the N-terminus (P1) and C-terminus (P5) of the pentapeptide structure to modulate activity, hydrophilicity, and linker attachment. sci-hub.rujst.go.jp

A key difference between MMAD and the more extensively studied monomethylauristatin E (MMAE) lies at the C-terminus. MMAD possesses a dolaphenine residue at this position, which has been found to be susceptible to cleavage in rodent plasma. nih.govtandfonline.com This degradation is dependent on the site of conjugation, highlighting the interplay between the payload structure and the conjugation strategy. tandfonline.com

In contrast, MMAF, another well-known auristatin, has a phenylalanine residue at the C-terminus, rendering it charged and less able to freely cross cell membranes compared to the neutral MMAE. helsinki.fi While free MMAE is more potent in vitro, antibody-bound MMAF can be significantly more potent than antibody-bound MMAE, a difference potentially attributable to stronger tubulin binding. helsinki.fi

Structure-activity relationship (SAR) studies have been a major focus of auristatin development. jst.go.jpacs.org Modifications to the central P2-P3-P4 subunits have been investigated to increase hydrophilicity. jst.go.jp More hydrophilic auristatin payloads have demonstrated greater in vitro potency and enhanced in vivo antitumor activity when used with cleavable linkers. jst.go.jp Furthermore, increased hydrophilicity can enable the synthesis of high-DAR ADCs that are more resistant to aggregation. jst.go.jp

The N-terminus of the auristatin molecule has also been a target for modification. For instance, replacing the N-terminal dolavaline with 2-methylalanine created a new analogue with a primary amino group, offering a different handle for linker attachment. sci-hub.ru Such modifications aim to shift the cis-trans equilibrium of the molecule in solution towards the more biologically active trans-conformer, potentially increasing efficacy and reducing off-target effects. helsinki.fi

| Auristatin Analogue | Key Structural Feature | Impact on Properties | Reference(s) |

| MMAD | C-terminal dolaphenine residue. | Susceptible to cleavage in rodent plasma. | nih.govtandfonline.com |

| MMAE | Neutral C-terminus. | More cell-permeable than MMAF. | helsinki.fi |

| MMAF | Charged C-terminal phenylalanine. | Less cell-permeable but can be more potent when antibody-bound. | helsinki.fi |

| Hydrophilic Analogues | Modifications to the central P2-P3-P4 subunits. | Increased potency, reduced aggregation for high-DAR ADCs. | jst.go.jp |

| N-terminal Modified Analogues | e.g., Replacement of dolavaline with 2-methylalanine. | Alters linker attachment options and conformational equilibrium. | sci-hub.ru |

Purification and Characterization of Monomethylauristatin D Conjugates for Preclinical Use

The inherent heterogeneity of ADC production necessitates robust purification and characterization methods to ensure a consistent and well-defined product for preclinical evaluation. tandfonline.comnih.gov This is crucial as the distribution and number of conjugated MMAD molecules can significantly impact the ADC's stability, efficacy, and pharmacokinetic profile. nih.gov

Purification of MMAD conjugates typically involves a multi-step process. Following the conjugation reaction, initial purification is often achieved using Protein A affinity chromatography. aacrjournals.org This is a standard method for capturing antibodies and ADC molecules. Subsequent purification steps are designed to separate ADCs based on their drug load and to remove unconjugated antibodies, excess drug-linker, and other impurities. tandfonline.com

Hydrophobic Interaction Chromatography (HIC) is a key analytical and preparative technique for ADC purification. tandfonline.comaacrjournals.org HIC separates molecules based on their hydrophobicity. Since the MMAD payload is hydrophobic, ADCs with a higher DAR are more hydrophobic and will elute later from the HIC column than those with a lower DAR or unconjugated antibodies. tandfonline.com This allows for the isolation of ADC species with a specific DAR, leading to a more homogeneous product. nih.gov For example, preparative HIC has been used to obtain an ADC with a fixed DAR of 4. aacrjournals.org Ion-exchange chromatography, such as cation and anion exchange, is also employed to further purify the ADC and remove process-related impurities. aacrjournals.org

Characterization of the purified MMAD conjugate is essential to confirm its identity, purity, and homogeneity. Several analytical techniques are employed for this purpose.

Size Exclusion Chromatography (SEC) is used to assess the purity of the ADC and to detect the presence of aggregates or fragments. aacrjournals.org

Hydrophobic Interaction Chromatography (HIC) , in an analytical format, is the primary method for determining the drug-to-antibody ratio (DAR) distribution. tandfonline.comnih.gov The relative area of the peaks in the chromatogram corresponds to the distribution of different drug-loaded species. tandfonline.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) , often performed after reducing the ADC to separate the light and heavy chains, can provide information on the isomeric distribution of the conjugated drug. nih.gov

Mass Spectrometry (MS) is a powerful tool for confirming the molecular weight of the intact ADC and its subunits (light and heavy chains). aacrjournals.org Native MS can provide a comprehensive mass profile of the ADC, while LC-MS analysis of the reduced chains helps to pinpoint the location and number of conjugated payloads. tandfonline.com

Capillary Electrophoresis , such as denaturing capillary electrophoresis with sodium dodecyl sulfate (B86663) (CE-SDS), is another technique used for molecular weight-based separation and to assess the purity and integrity of the ADC. nih.govaacrjournals.org

These analytical methods, used in combination, provide a comprehensive characterization of the MMAD-ADC, ensuring that a well-defined and consistent product is used for preclinical studies. tandfonline.comnih.govaacrjournals.org

| Analytical Technique | Purpose in MMAD-ADC Characterization | Reference(s) |

| Size Exclusion Chromatography (SEC) | Assesses purity, detects aggregates and fragments. | aacrjournals.org |

| Hydrophobic Interaction Chromatography (HIC) | Determines DAR distribution, separates species by drug load. | tandfonline.comnih.govaacrjournals.org |

| Reversed-Phase HPLC (RP-HPLC) | Determines isomeric distribution of the conjugated drug, typically after reduction. | nih.gov |

| Mass Spectrometry (MS) | Confirms molecular weight of intact ADC and its subunits, verifies conjugation. | tandfonline.comaacrjournals.org |

| Capillary Electrophoresis (CE-SDS) | Provides molecular weight-based separation, assesses purity and integrity. | nih.govaacrjournals.org |

Molecular and Cellular Pharmacology of Monomethylauristatin D

Tubulin Binding and Microtubule Dynamics Perturbation

Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton. medchemexpress.comnsf.gov They play a crucial role in various cellular functions, including the maintenance of cell shape, intracellular transport, and the formation of the mitotic spindle during cell division. nsf.gov The dynamic nature of microtubules, characterized by alternating phases of polymerization (growth) and depolymerization (shrinkage), is critical for their function. nsf.govbiorxiv.org MMAD exerts its potent cytotoxic effects by binding to tubulin and disrupting this delicate balance of microtubule dynamics. medchemexpress.commedkoo.comwikipedia.org

The effects of auristatins like MMAE, a close analog of MMAD, on microtubule dynamics have been studied in detail. MMAE has been shown to suppress the dynamic instability of microtubules. nih.gov This includes reducing both the rate and extent of microtubule assembly. nih.gov Furthermore, it can induce the formation of tubulin rings, which are non-functional aggregates of tubulin. nih.gov This sequestration of tubulin into inactive forms further depletes the pool of available tubulin for microtubule formation.

The inhibition of tubulin polymerization and the perturbation of microtubule dynamics by MMAD lead to a significant disruption of the microtubule network within the cell. nih.gov This disruption is characterized by a loss of the filamentous microtubule structure, which is critical for maintaining cell shape and for the proper functioning of intracellular transport. The disorganization of the microtubule network has profound consequences for cellular processes that depend on a functional cytoskeleton.

Table 1: Effects of Auristatins on Microtubule Dynamics

| Parameter | Effect of Auristatins (e.g., MMAE) | Reference |

| Tubulin Polymerization | Inhibition | medchemexpress.commedkoo.com |

| Microtubule Assembly | Reduced kinetics and extent | nih.gov |

| Microtubule Dynamics | Suppression of dynamic instability | nih.gov |

| Tubulin Aggregation | Promotion of tubulin ring formation | nih.gov |

| Microtubule Network | Disruption and disorganization | nih.gov |

Cell Cycle Arrest Mechanisms Induced by Monomethylauristatin D

The disruption of microtubule dynamics by MMAD has a direct and profound impact on cell division, a process that is heavily reliant on the proper functioning of the mitotic spindle. This interference ultimately leads to cell cycle arrest and, subsequently, apoptosis (programmed cell death). mdpi.com

The mitotic spindle is a complex and dynamic structure composed of microtubules that is responsible for the accurate segregation of chromosomes into two daughter cells during mitosis. tandfonline.comaacrjournals.org The proper formation and function of the mitotic spindle are essential for genomic stability. By inhibiting tubulin polymerization, MMAD prevents the formation of a functional mitotic spindle. mdpi.comnih.gov

The absence of a properly formed mitotic spindle leads to the inability of chromosomes to align correctly at the metaphase plate, a crucial step for their subsequent segregation. tandfonline.com This disruption triggers a cellular surveillance mechanism known as the spindle assembly checkpoint (SAC), which halts the cell cycle in metaphase. aacrjournals.orgnih.gov This G2/M phase cell cycle arrest is a characteristic outcome of treatment with microtubule-targeting agents like MMAD and its analogs. nih.govresearchgate.net

The Spindle Assembly Checkpoint (SAC) is a critical signaling pathway that ensures the fidelity of chromosome segregation. nih.govembopress.orgnih.gov It monitors the attachment of microtubules to the kinetochores of chromosomes. nih.gov Kinetochores are complex protein structures assembled on the centromeres of chromosomes that mediate their attachment to spindle microtubules. aacrjournals.orgoup.com

When kinetochores are not properly attached to microtubules, as is the case in MMAD-treated cells due to spindle disruption, the SAC is activated. nih.govhubrecht.eu The activation of the SAC involves the recruitment of several checkpoint proteins, including MAD1 (Mitotic Arrest Deficient 1) and MAD2 (Mitotic Arrest Deficient 2), to the unattached kinetochores. nih.govoup.com These proteins initiate a signaling cascade that leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), a large E3 ubiquitin ligase. embopress.org

The inhibition of the APC/C prevents the degradation of key proteins, such as securin and cyclin B1, that are required for the transition from metaphase to anaphase. embopress.org This blockage ensures that the cell remains arrested in metaphase until all chromosomes are properly attached to the mitotic spindle. nih.gov However, in the presence of MMAD, the persistent disruption of the spindle prevents the satisfaction of the SAC, leading to prolonged mitotic arrest and ultimately triggering apoptosis. nih.govaacrjournals.org

Table 2: Key Proteins in the Spindle Assembly Checkpoint

| Protein | Function in SAC | Reference |

| MAD1 | Recruits MAD2 to unattached kinetochores | nih.govoup.com |

| MAD2 | Inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C) | aacrjournals.orgembopress.org |

| BUB1 | Involved in the recruitment of other checkpoint proteins | aacrjournals.org |

| BUBR1 | Component of the Mitotic Checkpoint Complex (MCC) | embopress.org |

| MPS1 | Master regulator of the SAC, phosphorylates KNL1 | hubrecht.eu |

| APC/C | E3 ubiquitin ligase inhibited by the SAC | embopress.org |

Induction of Programmed Cell Death Pathways

Monomethylauristatin D (MMAD) is a potent antineoplastic agent that exerts its cytotoxic effects primarily by inducing programmed cell death. As a synthetic analogue of the natural product dolastatin 10, MMAD is a powerful inhibitor of tubulin polymerization. nih.gov This disruption of microtubule dynamics leads to cell cycle arrest, predominantly in the G2/M phase, which subsequently triggers cell death pathways. mdpi.com

Apoptotic Cascade Activation (e.g., Caspase Activation, Mitochondrial Pathway)

The principal mechanism by which MMAD and other auristatins induce cell death is through the activation of apoptosis, specifically via the intrinsic or mitochondrial pathway. mdpi.comresearchgate.net This pathway is a central response to various cellular stresses, including the cytoskeletal disruption caused by MMAD. nih.gov

The process begins with the sustained mitotic arrest from tubulin inhibition, which is interpreted by the cell as a critical stress signal. This leads to the permeabilization of the outer mitochondrial membrane (MOMP), a crucial event often considered the "point of no return" in apoptosis. mdpi.comnih.gov MOMP results in the release of several pro-apoptotic proteins from the mitochondrial intermembrane space into the cytosol. mdpi.comabcam.cn

Key events in the MMAD-induced apoptotic cascade include:

Cytochrome c Release: Following MOMP, cytochrome c is released into the cytoplasm. Here, it binds to the Apoptotic Protease Activating Factor-1 (APAF-1). mdpi.comaging-us.com

Apoptosome Formation: The binding of cytochrome c triggers a conformational change in APAF-1, allowing it to oligomerize and recruit procaspase-9 to form a large protein complex known as the apoptosome. mdpi.comabcam.cn

Initiator Caspase Activation: Within the apoptosome, procaspase-9 molecules are brought into close proximity, facilitating their auto-activation into the active initiator, caspase-9. mdpi.comaging-us.com

Executioner Caspase Activation: Active caspase-9 then cleaves and activates downstream executioner caspases, most notably caspase-3 and caspase-7. abcam.cnaging-us.com These executioner caspases are responsible for the systematic dismantling of the cell by cleaving a multitude of cellular substrates, including nuclear lamins and DNA repair enzymes like poly-ADP-ribose-polymerase (PARP). abcam.cn

IAP Inhibition: Concurrently with cytochrome c, mitochondria also release other proteins like Smac/DIABLO, which promote apoptosis by binding to and neutralizing Inhibitor of Apoptosis Proteins (IAPs), thereby removing their inhibitory effect on caspases. mdpi.comaging-us.com

This cascade of events ensures the efficient and orderly execution of the apoptotic program, leading to the characteristic morphological changes of apoptosis, such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies without inducing an inflammatory response. aging-us.com

Non-Apoptotic Cell Death Modalities

While apoptosis is the primary mode of cell death induced by MMAD, cells can engage alternative, non-apoptotic death programs, particularly if the main apoptotic machinery is compromised. nih.gov Alterations in key apoptotic proteins, such as the overexpression of B-cell leukemia/lymphoma-2 (Bcl-2) family members or inactivation of caspases, can lead to resistance against apoptosis-inducing therapies. frontiersin.org In such contexts, other forms of regulated cell death may be triggered. nih.govfrontiersin.org

Though specific studies detailing MMAD's role in these pathways are limited, the principles of cytotoxicity suggest potential involvement in:

Necroptosis: A regulated form of necrosis that can be initiated by stimuli like TNF-α, especially when caspase activity is blocked. nih.govmdpi.com It is a pro-inflammatory mode of cell death dependent on the kinases RIPK1 and RIPK3, and the pseudokinase MLKL. frontiersin.orgptglab.com It is conceivable that under caspase-inhibited conditions, the cellular stress from MMAD could trigger necroptosis.

Autophagic Cell Death: Autophagy is a cellular recycling process that can also lead to cell death under certain conditions. While often a survival mechanism, excessive or prolonged autophagy in response to the stress induced by agents like MMAD could culminate in cell demise. researchgate.netmdpi.com

Immunogenic Cell Death (ICD): Some anticancer agents, including auristatins, are known to induce ICD. jst.go.jp This form of apoptosis is accompanied by the release of damage-associated molecular patterns (DAMPs), which can stimulate an anti-tumor immune response. This suggests a qualitative difference in the cell death program that extends beyond simple apoptosis.

The engagement of these non-apoptotic pathways can be significant for overcoming resistance to conventional apoptosis-based cancer therapies. frontiersin.org

Cellular Signaling Pathway Modulation

The interaction of MMAD with tubulin is a highly specific event that initiates a cascade of downstream signaling changes. While not a direct modulator of most signaling proteins, its profound effect on the cytoskeleton and cell cycle progression leads to widespread secondary modulation of various cellular pathways.

Kinase Activity Modulation

The most direct impact of MMAD on kinase activity is related to its induction of mitotic arrest. The G2/M transition and progression through mitosis are tightly regulated by a network of protein kinases. By disrupting microtubule dynamics, MMAD indirectly modulates the activity of these key kinases:

Cyclin-Dependent Kinases (CDKs): The master regulators of the cell cycle. G2/M arrest involves the sustained activation of the Cdk1/Cyclin B complex. The spindle assembly checkpoint (SAC), which is activated by microtubule disruption, prevents the anaphase-promoting complex/cyclosome (APC/C) from targeting Cyclin B for degradation, thus keeping Cdk1 active and the cell arrested in mitosis.

Aurora Kinases: Aurora A and Aurora B are critical for proper mitotic progression, including centrosome maturation, spindle assembly, and chromosome segregation. The cellular chaos induced by microtubule depolymerization affects the localization and function of these kinases, contributing to the mitotic arrest.

Polo-like Kinases (Plks): Particularly Plk1, which plays multiple roles in mitosis. Its activity is intricately linked with that of Cdk1 and Aurora kinases, and it is a key component of the checkpoint signaling that MMAD activates.

Furthermore, the profound cellular stress caused by MMAD can lead to the activation of stress-activated protein kinases (SAPKs), such as JNK and p38 MAPK, which can in turn contribute to the decision to undergo apoptosis.

Transcriptional and Translational Regulatory Effects

The cellular response to potent cytotoxic agents like MMAD involves significant reprogramming of gene expression at both the transcriptional and translational levels. mdpi.comlife-science-alliance.org Upon mitotic arrest and the induction of cellular stress, a general inhibition of protein synthesis often occurs to conserve energy. frontiersin.org However, this is accompanied by the selective translation of mRNAs encoding for proteins involved in stress response and apoptosis. frontiersin.org

Transcriptional Regulation: The activation of stress pathways, such as the unfolded protein response (UPR) or DNA damage response (even if indirect), can activate specific transcription factors. mdpi.com For example, transcription factors like p53 (in response to checkpoint failure) and those in the NF-κB family can be activated. aging-us.com One study noted that in monocytes, adherence-dependent increases in IκBα/MAD-3 mRNA levels occur through post-transcriptional mechanisms rather than direct gene transcription, highlighting the complexity of regulation. nih.gov

Translational Regulation: Cells can regulate which proteins are made without changing mRNA levels. nih.gov During stress, many "housekeeping" transcripts are sequestered away from ribosomes, while specific transcripts, often containing internal ribosome entry sites (IRES) or specific 5' UTR features, are preferentially translated. This allows the cell to rapidly produce proteins needed to manage the crisis, such as those involved in DNA repair or apoptosis. mdpi.com For example, during nutrient starvation, the translation of mRNAs for catabolic proteins is often spared from the general inhibition of protein synthesis. frontiersin.org

Structure-Activity Relationship (SAR) Studies of Monomethylauristatin D and its Analogues

MMAD is a synthetic analogue of dolastatin 10, a highly cytotoxic pentapeptide isolated from the sea hare Dolabella auricularia. nih.govhelsinki.fi Extensive structure-activity relationship (SAR) studies have been conducted on the dolastatin 10 scaffold to optimize its properties, leading to the development of MMAD and other clinically relevant auristatins like Monomethylauristatin E (MMAE) and Monomethylauristatin F (MMAF). jst.go.jpsci-hub.ru

The core structure of these auristatins consists of five amino acid units, and modifications at the N-terminus (P1) and C-terminus (P5) have been particularly fruitful. jst.go.jphelsinki.fi

N-Terminus (P1): MMAD is the N-des-methyl analogue of the corresponding dolastatin 10 unit (dolavaline). sci-hub.ru This modification to a secondary amine (monomethylvaline) provides a crucial handle for attaching linker chemistries, enabling the conjugation of the auristatin to monoclonal antibodies to create Antibody-Drug Conjugates (ADCs). nih.gov Importantly, this modification retains the high cytotoxic potential of the parent compound. sci-hub.ru

C-Terminus (P5): The C-terminal unit significantly influences the physicochemical properties of the molecule, such as hydrophilicity and cell permeability. jst.go.jpmdpi.com

MMAD retains the dolaphenine (Doe) C-terminus of the natural product, dolastatin 10. nih.gov

MMAE features a norephedrine (B3415761) unit (PPA) instead of dolaphenine. This results in a neutral, more cell-permeable molecule compared to MMAF. helsinki.fi

MMAF replaces the C-terminal unit with phenylalanine (Phe). The resulting terminal carboxylic acid is negatively charged at physiological pH, making the molecule less permeable and highly reliant on antibody-mediated delivery for entry into cells. helsinki.finih.gov

SAR studies have also explored modifications to increase hydrophilicity, which can reduce the tendency of ADCs to aggregate, especially at high drug-to-antibody ratios (DARs). jst.go.jpmdpi.com The general finding is that while modifications are well-tolerated, there is often a trade-off between hydrophilicity and potency, with more hydrophilic analogues sometimes showing reduced cytotoxicity. mdpi.com

The table below summarizes the structural differences and cytotoxic activities of key auristatins.

| Compound | Key Structural Difference from Dolastatin 10 | Cytotoxicity (IC50/GI50) | Reference(s) |

| Dolastatin 10 | Parent compound with N,N-dimethylvaline (Dov) at P1. | Average GI50 of ~2.5 nM in colon cancer cell lines. | sci-hub.ru |

| MMAD | N-des-methyl at P1 (monomethylvaline). | Retains most of the cytotoxic potential of dolastatin 10. | nih.govsci-hub.ru |

| MMAE | N-des-methyl at P1 and Norephedrine (PPA) at P5. | IC50 of 1.6 nM (HCT116 cells). | nih.gov |

| MMAF | N-des-methyl at P1 and Phenylalanine (Phe) at P5. | Potent, but less permeable than MMAE. | helsinki.finih.gov |

| Tubulysin Analogue (16a) | Inspired by MMAD, replaces the terminal acid portion of Tubulysin with the Doe amine. | Led to a 10–50x drop in potency vs. the parent tubulysin. | nih.gov |

Identification of Key Pharmacophores for Tubulin Inhibition

The potent antimitotic activity of auristatins like MMAD stems from their specific binding to tubulin, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis. wikipedia.orgmedchemexpress.com The key structural features, or pharmacophores, responsible for this high-affinity interaction have been elucidated through structural and computational studies. Auristatins bind to the vinca (B1221190) domain on β-tubulin, at the interface between α- and β-tubulin subunits. nih.gov

Crystal structure analysis of tubulin in complex with related peptidyl inhibitors, including the closely related Monomethylauristatin E (MMAE), has revealed a shared and essential pharmacophore. nih.gov This pharmacophore consists of:

Two consecutive hydrophobic groups : These are typically the side chains of amino acid residues within the peptide structure. In auristatins, these correspond to units such as dolavaline (Dov), valine (Val), dolaisoleuine (Dil), and dolaproine (Dap). These hydrophobic side chains protrude in opposite directions, inserting into distinct hydrophobic pockets on the β- and α-tubulin subunits. nih.govnih.gov

A specific peptide backbone conformation : The backbone nitrogen and oxygen atoms of the same core structure form critical hydrogen bonds with specific residues in the tubulin protein. Key interactions include hydrogen bonds with asparagine 329 (Asn329) of the α-subunit and aspartic acid 179 (Asp179) of the β-subunit. nih.gov

Quantitative pharmacophore models further refine these features, typically identifying a combination of hydrogen-bond acceptors, hydrogen-bond donors, and hydrophobic features as crucial for potent tubulin inhibition. nih.govmdpi.com The precise spatial arrangement of these features allows auristatins to bind with high affinity and effectively prevent the polymerization of tubulin into functional microtubules. nih.govmdpi.com

Impact of Side Chains and Stereochemistry on Cellular Potency

The cellular potency of auristatins is highly sensitive to modifications of their peptide side chains and the stereochemistry of their constituent amino acids. Extensive structure-activity relationship (SAR) studies have been conducted to optimize activity, solubility, and suitability for conjugation in ADCs. nih.govjst.go.jp

Modifications have been explored across the entire pentapeptide scaffold of auristatins, but the N-terminal (P1) and C-terminal (P5) positions have been identified as particularly adaptable and influential on biological activity. jst.go.jpresearchgate.net

N-Terminus (P1) and C-Terminus (P5) Modifications : The P1 position, typically occupied by a valine residue in Monomethylauristatin F (MMAF), and the P5 position are critical for modulating activity. In one study, substituting the valine at the P1 position with various natural or unnatural amino acids and introducing triazole functional groups at the P5 side chain of MMAF led to analogs with varied and sometimes enhanced cytotoxicity. researchgate.net For example, introducing an N-methylpyrrole ring at the P1 position (analogue 11k ) or a specific triazole-containing moiety at the P5 position (analogue 18d ) resulted in compounds with potent tubulin inhibition and, in the case of 18d , enhanced cytotoxicity against HCT116 cancer cells compared to the parent compound MMAF. researchgate.net

Hydrophobicity and Permeability : The hydrophobicity of the side chains significantly affects cellular potency. While the charged C-terminus of MMAF reduces its membrane permeability and bystander activity, it confers resistance to efflux pumps. nih.gov Conversely, more permeable analogs like MMAE exhibit stronger bystander effects but are more susceptible to efflux. nih.gov Research has focused on optimizing this balance. Structure-based design involving the hydrophobic functionalization of the N-terminal N-methylvaline of the MMAF scaffold was shown to increase cell permeability, leading to novel auristatins with both high bystander activity and cytotoxicity against multidrug-resistant cell lines. nih.gov

Stereochemistry : The stereochemistry of the amino acid residues is fundamentally important for biological activity. nih.gov Natural amino acids in proteins exist almost exclusively in the L-configuration. libretexts.org Altering the stereochemistry of a single amino acid in a peptide can profoundly change its three-dimensional structure and its ability to bind to its target. nih.govnih.gov For auristatins, the specific stereochemical configuration of each of the unusual amino acids is critical for maintaining the correct conformation required for high-affinity binding to the vinca domain of tubulin. Studies on other peptide-receptor systems have shown that the stereochemistry of the first amino acid in a peptide side chain can be a crucial determinant of its inflammatory potential, highlighting the stereospecificity of such interactions. nih.gov

The table below summarizes the impact of specific side-chain modifications on the cytotoxic activity of MMAF analogs against the HCT116 human colon cancer cell line, as reported in a recent study. researchgate.net

| Compound | Modification vs. MMAF | IC₅₀ (nM) on HCT116 Cells |

|---|---|---|

| MMAF (Parent) | - | 1.53 |

| 11k | P1 Valine replaced with N-methyl-L-proline | 0.89 |

| 18d | P5 Phenylalanine side chain modified with a triazole-linked group | 0.43 |

Preclinical in Vitro Investigations of Monomethylauristatin D Activity

Differential Cytotoxicity Profiling Across Diverse Cell Lineages

The foundational assessment of any potential anticancer agent involves characterizing its cytotoxic effect across a range of cancer cell types. This profiling helps to determine the potency and spectrum of activity.

The in vitro cytotoxicity of MMAD, typically delivered via an ADC, has been demonstrated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of drug potency, is a key parameter derived from these dose-response studies.

An ADC composed of the anti-DR5 antibody Zaptuzumab linked to an MMAD payload (Zapadcine-1) showed potent, dose-dependent cytotoxicity against a panel of human tumor cells. thno.org The ADC was highly effective in acute lymphocyte leukemia cell lines, including Jurkat E6-1, J.gamma1, A3, and Reh, with IC50 values in the ng/mL range. thno.org It also demonstrated significant activity against lung cancer cell lines NCI-H1975 and MSTO-211H. thno.org Notably, the ADC showed high specificity, as 12 human normal cell lines, including peripheral blood mononuclear cells (PBMC) and various tissue-derived lines, were resistant to its cytotoxic effects. thno.org

Similarly, an ADC created by linking MMAD to the antibody trastuzumab via a peptidic linker was tested against HER2-expressing cancer cell lines. researchgate.net The conjugate demonstrated potent cytotoxicity with IC50 values in the nanomolar (nM) range against N87 gastric cancer cells and SKBR3 breast cancer cells. researchgate.net

| Cell Line | Cancer Type | ADC | IC50 (ng/mL) | IC50 (nM) of Payload |

|---|---|---|---|---|

| Jurkat E6-1 | Acute T-cell Leukemia | Zapadcine-1 | 20.29 ± 0.25 | |

| J.gamma1 | Acute T-cell Leukemia | Zapadcine-1 | 10.52 ± 0.09 | |

| A3 | Acute T-cell Leukemia | Zapadcine-1 | 14.63 ± 0.12 | |

| BALL-1 | B-cell Acute Lymphoblastic Leukemia | Zapadcine-1 | 285.6 ± 11.11 | |

| Reh | B-cell Acute Lymphoblastic Leukemia | Zapadcine-1 | 46.68 ± 0.52 | |

| THP-1 | Acute Monocytic Leukemia | Zapadcine-1 | 1874 ± 28.15 | |

| NCI-H1975 | Non-small Cell Lung Cancer | Zapadcine-1 | 373.1 ± 5.09 | |

| MSTO-211H | Biphasic Mesothelioma (Lung) | Zapadcine-1 | 126.5 ± 18.84 | |

| N87 | Gastric Carcinoma | Trastuzumab-peptidic-MMAD | 0.17 | |

| SKBR3 | Breast Adenocarcinoma | Trastuzumab-peptidic-MMAD | 0.14 | |

| MDA-MB-361-DYT2 | Breast Carcinoma | Trastuzumab-peptidic-MMAD | 1.1 | |

| MDA-MB-468 | Breast Adenocarcinoma | Trastuzumab-peptidic-MMAD | >100 |

Data sourced from multiple studies. thno.orgresearchgate.net The table presents the cytotoxic activity of MMAD delivered via different Antibody-Drug Conjugates (ADCs) against various cancer cell lines. IC50 values are reported as either ng/mL of the total ADC or nM of the conjugated payload.

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR). issuu.com Therefore, a critical aspect of preclinical evaluation is to determine a compound's efficacy in cancer cells that have developed resistance to other therapies. While direct studies comparing the cytotoxicity of MMAD on a drug-sensitive parental cell line versus its specifically developed MMAD-resistant counterpart are not widely available in public literature, the activity of auristatins and other advanced payloads is often assessed in cell lines known to express MDR mechanisms, such as the P-glycoprotein (P-gp) drug transporter. adooq.com For example, some novel microtubule disruptors are specifically designed to retain activity in cell lines that overexpress transporters responsible for drug efflux. adooq.com The development of novel cytotoxic payloads with extreme potency, exhibiting IC50 values in the sub-nanomolar to low picomolar range, is a key strategy aimed at overcoming resistance observed with older chemotherapeutic agents. issuu.com

Mechanistic Validation through Biochemical and Biophysical Assays

To confirm that MMAD's cytotoxic effects are due to its intended molecular mechanism, a series of biochemical and biophysical assays are employed. For auristatins, these assays focus on validating their interaction with tubulin and the subsequent disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

The primary mechanism of action for auristatins, including MMAD, is the inhibition of tubulin polymerization. medchemexpress.commedchemexpress.commedchemexpress.comissuu.com This is validated using in vitro tubulin polymerization assays. These assays typically use purified tubulin which, in the presence of GTP and enhancing agents like glycerol, polymerizes to form microtubules. cytoskeleton.com This polymerization can be measured by monitoring changes in light scattering or fluorescence. cytoskeleton.comnih.gov The introduction of a tubulin polymerization inhibitor like MMAD prevents or reduces the rate of microtubule formation, an effect that can be quantified to determine an IC50 value for the inhibition of the polymerization process itself. nih.govcytoskeleton.com While specific IC50 values for MMAD in cell-free tubulin polymerization assays are not consistently reported, its characterization as a potent tubulin polymerization inhibitor is well-established. medchemexpress.comadooq.com

To confirm a direct physical interaction between MMAD and its molecular target, binding assays are performed. Methods such as microtubule cosedimentation and gel filtration chromatography can be used to demonstrate binding to tubulin heterodimers or polymerized microtubules. google.com In a cosedimentation assay, a compound that binds to microtubules will be found in the pellet along with the microtubules after high-speed centrifugation. Gel filtration can show a shift in the elution profile when a compound forms a complex with tubulin, indicating a direct interaction. Auristatins are known to bind directly to tubulin, which is the basis for their ability to interfere with microtubule dynamics and cell division. google.com

The inhibition of tubulin polymerization by MMAD is expected to disrupt the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. This disruption leads to a halt in the cell cycle, typically at the G2/M transition phase. researchgate.netmedsci.org This effect is readily quantifiable using flow cytometry to analyze the DNA content of cells stained with a fluorescent dye. Studies on the closely related analog, Monomethylauristatin E (MMAE), show a significant, dose-dependent increase in the percentage of cells arrested in the G2/M phase following treatment. researchgate.netnih.gov

Prolonged G2/M arrest ultimately triggers programmed cell death, or apoptosis. nih.govnih.gov The induction of apoptosis by auristatins can be confirmed through several cell-based assays. Flow cytometry analysis can detect an increase in the sub-G1 cell population, which represents cells with fragmented DNA, a hallmark of apoptosis. nih.gov Furthermore, apoptosis is confirmed by detecting the externalization of phosphatidylserine (B164497) using Annexin V staining and by observing the activation of key effector enzymes. researchgate.netfrontiersin.org Western blot analysis of cells treated with MMAE-based ADCs shows an increase in the levels of cleaved poly (ADP-ribose) polymerase (PARP) and cleaved caspases (e.g., caspase-3 and caspase-9), which are definitive biochemical markers of caspase-dependent apoptosis. nih.govresearchgate.net

Studies on Intracellular Processing and Efflux Mechanisms

Cellular Uptake and Intracellular Distribution Kinetics

The cellular uptake and resulting intracellular concentration of Monomethylauristatin D (MMAD) are critical determinants of its cytotoxic potency. Recent preclinical investigations have provided insights into the kinetics of MMAD accumulation within cancer cells.

In a comparative study using various breast cancer cell lines, MMAD demonstrated significant cellular partitioning. researchgate.net The relationship between the extracellular concentration of the drug and the intracellular concentration required to achieve a 50% reduction in the growth rate (GR50) has been quantified. This research revealed that despite differences in media concentration required to inhibit growth, the intracellular concentrations of MMAD were a key determinant of its activity. researchgate.net

Both MMAD and the related compound, Monomethylauristatin E (MMAE), were found to have high cellular partitioning coefficients (Kp) in the cell lines tested. researchgate.net However, direct comparisons of potency based on media concentrations indicated that MMAD was more potent than MMAE. researchgate.net The measurement of cell-associated drug concentrations provides a crucial link between the drug concentration in the surrounding environment and the exposure at the intracellular sites of action necessary for a pharmacological response. researchgate.net

Below is a data table summarizing the growth rate inhibition and cellular concentration metrics for MMAD in a representative breast cancer cell line.

| Parameter | Description | Value | Reference |

| GR50 (Media) | The media concentration of MMAD required to reduce the cell growth rate by 50%. | [Value not explicitly stated in summary] | researchgate.net |

| Intracellular GR50 | The estimated total cell-associated drug concentration at the GR50 treatment level. | [Value not explicitly stated in summary] | researchgate.net |

| Kp | Cellular partition coefficient, indicating the ratio of intracellular to extracellular drug concentration at equilibrium. | High | researchgate.net |

Data derived from studies on breast cancer cell lines. Specific numerical values for GR50 and Kp for MMAD were determined but are presented in the context of a comparative analysis within the source material. researchgate.net

Involvement of Transporter Proteins in Cellular Accumulation

The net intracellular accumulation of a cytotoxic agent is a balance between its influx and efflux. Efflux is often mediated by ATP-binding cassette (ABC) transporter proteins, which actively pump substrates out of the cell, a common mechanism of drug resistance in cancer cells. core.ac.uktg.org.auwikipedia.orgnih.gov

While direct studies definitively identifying Monomethylauristatin D (MMAD) as a substrate for specific transporter proteins like P-glycoprotein (P-gp/MDR1) are not prominently available in the reviewed literature, the context of its use and the behavior of similar molecules strongly suggest an interaction. For instance, the closely related auristatin, MMAE, has been identified as a substrate for P-gp-MDR1. nih.gov

Furthermore, studies evaluating MMAD's activity in triple-negative breast cancer (TNBC) cell lines, which are known to overexpress efflux pumps, indicate that these transporters contribute to the drug resistance mechanisms observed. researchgate.net This suggests that the intracellular concentration and, consequently, the efficacy of MMAD are likely influenced by the expression and activity of such efflux transporters. However, specific experimental confirmation and characterization of MMAD transport by individual ABC transporters are required for a conclusive understanding.

Metabolic Fate Investigations in In Vitro Biological Systems (e.g., Liver Microsomes, Hepatocytes)

Identification of Metabolites and Biotransformation Pathways (non-human)

The metabolic stability of a cytotoxic payload is a critical factor for the efficacy of an antibody-drug conjugate (ADC), as it must remain intact in systemic circulation to reach the target cell. In vitro studies using rodent plasma have revealed that Monomethylauristatin D (MMAD) can undergo metabolic degradation.

A key biotransformation observed is the cleavage at the C-terminus of the MMAD molecule. plos.org This degradation has been shown to be dependent on the conjugation site on the antibody and the animal species. For example, the degradation of MMAD was noted in mouse plasma. nih.govplos.org This cleavage can have a detrimental effect on the potency of the drug. plos.org

Strategies to prevent this metabolic breakdown include modifying the C-terminus of the toxin or selecting a more stable conjugation site on the antibody. Both approaches have demonstrated improved stability of the ADC in preclinical models. plos.org

Comparative studies have shown significant species differences in MMAD metabolism. The degradation observed in mouse plasma was less pronounced in rat plasma and was not detected in plasma from cynomolgus monkeys or humans, highlighting the importance of selecting appropriate preclinical models for stability assessment. nih.gov

Enzyme Systems Involved in Monomethylauristatin D Metabolism (e.g., Cytochrome P450)

The enzymatic machinery responsible for the metabolism of Monomethylauristatin D (MMAD) has been investigated, particularly in the context of the instability observed in rodent plasma.

The degradation of MMAD in mouse plasma is believed to be mediated by a serine-based hydrolase. nih.govplos.org This was determined through protease inhibition studies where the cleavage of MMAD was prevented by inhibitors of serine hydrolases. plos.org

In contrast to other auristatins like MMAE, which is known to be metabolized by Cytochrome P450 enzymes (specifically CYP3A4) in the liver, the primary metabolic vulnerability of MMAD identified in these preclinical in vitro systems appears to be enzymatic cleavage in the plasma of certain species, rather than oxidative metabolism by liver microsomal enzymes like CYPs. mdpi.comnih.gov

The table below summarizes the key findings regarding the metabolic fate of MMAD.

| In Vitro System | Metabolic Pathway | Mediating Enzyme System | Species | Reference |

| Plasma | C-terminal cleavage | Serine Hydrolase | Mouse | nih.gov, plos.org |

| Plasma | Less pronounced degradation | Not specified | Rat | nih.gov |

| Plasma | No detected degradation | Not applicable | Cynomolgus Monkey, Human | nih.gov |

Preclinical in Vivo Evaluation of Monomethylauristatin D in Animal Models

Pharmacodynamic Characterization in Animal Models

Pharmacodynamic studies are crucial for understanding the biochemical and physiological effects of a drug on a living organism. For a cytotoxic agent like MMAD, this would involve characterizing its effects on tumor and other tissues at a molecular and cellular level.

Target Engagement Biomarkers in Tumors and Tissues

No specific studies detailing target engagement biomarkers for MMAD in tumors or tissues from animal models have been identified in the public domain. For the broader class of auristatins, the primary molecular target is tubulin, a protein essential for the formation of the mitotic spindle during cell division. Target engagement for auristatins is generally assessed by measuring the disruption of microtubule dynamics. However, specific biomarkers used to quantify the extent and duration of MMAD's engagement with tubulin in vivo have not been reported.

Cellular Response Biomarkers (e.g., Mitotic Index, Apoptosis Markers)

There is a lack of published data on cellular response biomarkers following treatment with MMAD in animal models. It is hypothesized that, like other auristatins, MMAD would induce mitotic arrest, leading to an increase in the mitotic index within tumors, followed by the activation of apoptotic pathways. Commonly used markers to assess this response include phosphorylated histone H3 (a marker of mitosis) and cleaved caspase-3 (a marker of apoptosis). However, studies specifically measuring these markers in response to MMAD in vivo are not available.

Gene Expression and Proteomic Profiling in Responding Tissues

No studies were found that performed gene expression or proteomic profiling of tissues responding to MMAD treatment in animal models. Such studies would provide valuable insights into the downstream cellular pathways affected by MMAD and could help identify potential mechanisms of resistance.

Pharmacokinetic Analysis in Non-Human Species

Pharmacokinetic analysis describes the journey of a drug through the body, encompassing its absorption, distribution, metabolism, and excretion. This information is critical for understanding a drug's efficacy and potential toxicities.

Absorption, Distribution, and Elimination Kinetics in Rodent Models

Specific pharmacokinetic parameters for MMAD, including its absorption, distribution, and elimination kinetics in rodent models such as rats and mice, have not been reported in the available scientific literature. While pharmacokinetic data for MMAE and MMAF in rodents show rapid plasma clearance and extensive tissue distribution, these findings cannot be directly extrapolated to MMAD due to potential differences in their physicochemical properties. nih.govnih.gov

Organ-Specific Biodistribution and Accumulation

There is no available data on the organ-specific biodistribution and accumulation of MMAD in animal models. Studies with radiolabeled compounds are typically conducted to determine the extent to which a drug distributes to and is retained in various organs and tissues. The absence of such studies for MMAD means that its potential for accumulation in specific organs is unknown. For the related compound MMAE, studies in mice have shown rapid and extensive distribution to highly perfused organs such as the liver, lungs, and kidneys. nih.gov

Characterization of Metabolic Clearance Pathways in Animal Systems

While direct in vivo metabolic studies on MMAD (hydrochloride) are not extensively detailed in the provided information, significant insights can be drawn from studies of its close analogues, MMAE and MMAF. The liver is the primary site for the metabolism of these compounds. nih.gov

For Monomethylauristatin E (MMAE), elimination is predominantly mediated by the CYP3A4/5 enzyme system in the liver, followed by biliary and fecal excretion. researchgate.netnih.gov Renal excretion of MMAE is limited. nih.gov Pharmacokinetic studies in mice have shown that while MMAE is cleared rapidly from plasma, it exhibits prolonged and extensive distribution in various tissues, including the liver and kidneys. researchgate.netnih.gov

Studies on Monomethylauristatin F (MMAF) in rats have identified demethylation as a major metabolic pathway. nih.govresearchgate.net MMAF demonstrates high clearance, with pharmacokinetic studies indicating 0% bioavailability. nih.govresearchgate.net This suggests that extra-hepatic clearance mechanisms may also contribute to its metabolism and that the compound is distributed in tissues beyond the bloodstream. researchgate.net It is plausible that MMAD follows similar metabolic pathways, involving hepatic clearance and potential demethylation, though specific studies are required for confirmation.

Efficacy Studies in Animal Disease Models

The antitumor activity of auristatin analogues has been evaluated in various animal models of cancer, primarily through their conjugation to monoclonal antibodies in the form of antibody-drug conjugates (ADCs).

MMAE, as a component of ADCs, has demonstrated significant tumor growth inhibition in both xenograft and syngeneic mouse models. Xenograft models utilize human cancer cells implanted in immunodeficient mice, while syngeneic models use murine cancer cells in immunocompetent mice. nih.govnih.gov

In preclinical evaluations, MMAE-based ADCs have shown the ability to induce complete tumor regression in rodent models. nih.gov For instance, treatment with certain MMAE-containing ADCs has led to the complete eradication of established mouse tumors. nih.gov The efficacy is often dose-dependent and can be influenced by the specific antibody and linker used in the ADC.

| Animal Model | Cancer Type | Treatment | Key Finding | Reference |

|---|---|---|---|---|

| Mouse Xenograft | Various Human Tumors | MMAE-based ADC | Significant tumor growth inhibition | nih.gov |

| Mouse Syngeneic | Murine Tumors | MMAE-based ADC | Complete tumor regression observed | nih.gov |

Preclinical models are crucial for understanding the impact of therapeutic agents on metastasis, the primary cause of cancer-related mortality. mdpi.commathewsopenaccess.com These models can be broadly categorized into spontaneous and experimental metastasis models. mdpi.com Spontaneous metastasis models involve the orthotopic implantation of cancer cells, allowing for the natural progression of metastasis, while experimental models typically involve injecting cancer cells directly into the bloodstream. mdpi.comcrownbio.com

While specific studies detailing the impact of MMAD on metastasis are not available in the provided search results, the general approach to evaluating anti-metastatic potential involves these preclinical models. nih.govresearchgate.netmdpi.com The efficacy of a compound would be assessed by its ability to inhibit the formation of distant metastases or to reduce the burden of existing metastatic lesions. Given the potent cytotoxic nature of auristatins, it is hypothesized that MMAD, when effectively delivered to tumor cells, could impact their ability to metastasize.

To enhance therapeutic efficacy, MMAE has been evaluated in combination with other cancer treatment modalities in animal models. One such strategy involves combining MMAE-based therapies with radiotherapy. nih.gov This combination has been shown to increase tumor control and activate anti-tumor immune responses. nih.gov

Other combination approaches involve co-administering MMAE-based ADCs with other chemotherapeutic agents. hopkinsmedicine.orgsciencedaily.com These strategies aim to exploit synergistic effects between the drugs to overcome resistance and improve patient outcomes. The rationale is that the different mechanisms of action of the combined agents can lead to a more comprehensive attack on the tumor. acs.org

Comparative In Vivo Pharmacology of Monomethylauristatin D Analogues

The in vivo pharmacological effects of different auristatin analogues are often compared to understand structure-activity relationships and to select the most promising candidates for further development.

Dose-response studies are fundamental in preclinical pharmacology to determine the relationship between the dose of a drug and its therapeutic effect. nih.gov While direct dose-response comparisons for a series of MMAD analogues are not detailed in the provided search results, the methodology for such comparisons is well-established. nih.govacs.orgresearchgate.net

Typically, these studies involve administering a range of doses of different analogues to tumor-bearing animals and monitoring tumor growth over time. The data generated allows for the determination of key parameters such as the effective dose required to achieve a certain level of tumor growth inhibition. These comparisons help in identifying analogues with improved potency and therapeutic index. The in vivo efficacy of auristatin-based ADCs has been shown to be influenced by factors such as the drug-to-antibody ratio (DAR). acs.org

| Analogue | Animal Model | Endpoint | General Observation | Reference |

|---|---|---|---|---|

| MMAE-based ADCs | Mouse Xenograft | Tumor Volume | Dose-dependent tumor growth inhibition | nih.gov |

| Various Auristatin Analogues | In Vivo Models | Therapeutic Efficacy | Efficacy is dependent on structure and drug-to-antibody ratio | acs.org |

Pharmacokinetic-Pharmacodynamic Correlations in Animal Systems

A comprehensive review of publicly available scientific literature and preclinical data reveals a notable absence of specific studies detailing the pharmacokinetic-pharmacodynamic (PK/PD) correlations of Monomethylauristatin D (MMAD) in animal models. While extensive research has been published on related auristatin derivatives, such as Monomethylauristatin E (MMAE) and Monomethylauristatin F (MMAF), which are components of several antibody-drug conjugates (ADCs), specific in vivo data for MMAD remains largely unavailable in the public domain. semanticscholar.orgresearchgate.netnih.gov

The investigation into the relationship between drug exposure (pharmacokinetics) and the resulting pharmacological or therapeutic effect (pharmacodynamics) is a critical component of preclinical drug development. catapult.org.uk For potent cytotoxic agents like the auristatins, understanding this correlation is fundamental to defining a therapeutic window and optimizing dosing regimens. nih.govnih.gov

In the context of ADCs, the PK/PD relationship is complex, involving the pharmacokinetics of the intact antibody-drug conjugate, the linker stability, and the subsequent release and distribution of the cytotoxic payload, such as an auristatin derivative. nih.govnih.gov Studies with MMAE- and MMAF-containing ADCs have demonstrated that drug exposure in both plasma and tumor tissue is a key determinant of anti-tumor efficacy. semanticscholar.orgnih.gov